molecular formula C9H8ClN3 B13928487 2-Chloro-6-(1-methyl-1h-pyrazol-5-yl)pyridine

2-Chloro-6-(1-methyl-1h-pyrazol-5-yl)pyridine

Cat. No.: B13928487
M. Wt: 193.63 g/mol
InChI Key: APJYFBMBRTYQNQ-UHFFFAOYSA-N
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Description

2-Chloro-6-(1-methyl-1h-pyrazol-5-yl)pyridine: is a heterocyclic compound that features both a pyridine ring and a pyrazole ring. The presence of these two rings makes it a versatile compound with potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The compound is characterized by its unique structure, which includes a chlorine atom at the second position of the pyridine ring and a methyl-substituted pyrazole ring at the sixth position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-(1-methyl-1h-pyrazol-5-yl)pyridine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Substitution Reaction: The synthesized pyrazole is then subjected to a substitution reaction with 2-chloropyridine. This reaction is usually carried out in the presence of a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-(1-methyl-1h-pyrazol-5-yl)pyridine can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the pyridine ring can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the pyrazole ring or the pyridine ring.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines can be used. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed:

    Nucleophilic Substitution: Products include substituted pyridines with various functional groups.

    Oxidation: Products may include pyridine N-oxides or pyrazole derivatives with additional oxygen-containing groups.

    Reduction: Products may include reduced forms of the pyrazole or pyridine rings.

Scientific Research Applications

Chemistry: 2-Chloro-6-(1-methyl-1h-pyrazol-5-yl)pyridine is used as a building block in the synthesis of more complex heterocyclic compounds

Biology: In biological research, this compound is studied for its potential as a pharmacophore. It can be used to design and synthesize new drugs with potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

Medicine: The compound’s potential medicinal properties make it a candidate for drug development. Researchers investigate its interactions with biological targets to develop new treatments for various diseases.

Industry: In the industrial sector, this compound is used in the development of agrochemicals, such as herbicides and pesticides. Its ability to interact with biological systems makes it effective in controlling pests and weeds.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(1-methyl-1h-pyrazol-5-yl)pyridine depends on its specific application. In medicinal chemistry, the compound may interact with enzymes or receptors, inhibiting their activity or modulating their function. The presence of the chlorine atom and the pyrazole ring allows for specific binding interactions with biological targets, leading to the desired therapeutic effects.

Comparison with Similar Compounds

    2-Chloro-6-(1H-pyrazol-5-yl)pyridine: Similar structure but lacks the methyl group on the pyrazole ring.

    2-Chloro-6-(3-methyl-1H-pyrazol-5-yl)pyridine: Similar structure but with the methyl group at a different position on the pyrazole ring.

    2-Chloro-6-(1-methyl-1H-imidazol-5-yl)pyridine: Similar structure but with an imidazole ring instead of a pyrazole ring.

Uniqueness: 2-Chloro-6-(1-methyl-1h-pyrazol-5-yl)pyridine is unique due to the specific positioning of the chlorine atom and the methyl-substituted pyrazole ring. This unique structure allows for specific interactions with biological targets, making it valuable in drug design and development. The presence of both the pyridine and pyrazole rings also provides versatility in chemical reactions and applications.

Properties

Molecular Formula

C9H8ClN3

Molecular Weight

193.63 g/mol

IUPAC Name

2-chloro-6-(2-methylpyrazol-3-yl)pyridine

InChI

InChI=1S/C9H8ClN3/c1-13-8(5-6-11-13)7-3-2-4-9(10)12-7/h2-6H,1H3

InChI Key

APJYFBMBRTYQNQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C2=NC(=CC=C2)Cl

Origin of Product

United States

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